7-Methyl-6-thioguanosine

Description

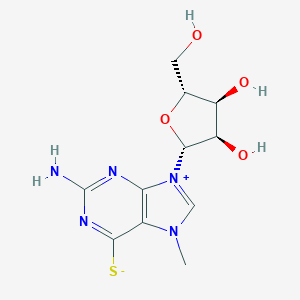

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHIWBUKNJIBSE-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235975 | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55727-10-1 | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55727-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-7-methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055727101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-MERCAPTO-7-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F1954X1MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-6-thioguanosine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and primary applications of 7-Methyl-6-thioguanosine (MESG). It is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and analytical chemistry.

Core Chemical Properties and Structure

This compound is a synthetic purine (B94841) nucleoside analog. Its unique structure and properties make it a valuable tool in biochemical assays.

Chemical Structure

The structure of this compound is characterized by a guanosine (B1672433) core that is methylated at the N7 position of the purine ring and has a sulfur atom replacing the oxygen at the C6 position.

IUPAC Name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-thioxo-6,9-dihydro-1H-purin-7-ium[1]

Chemical Formula: C₁₁H₁₅N₅O₄S[2]

Molecular Weight: 313.33 g/mol [2]

SMILES: C[n+]1cn(c2c1nc(nc2N)[S-])[C@H]3--INVALID-LINK--CO)O">C@@HO

InChI Key: RFHIWBUKNJIBSE-KQYNXXCUSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Melting Point | >175 °C (decomposes) | |

| Solubility | DMF: 50 mg/mLDMSO: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |

| UV Absorption Maxima (λmax) | 212, 263, 345 nm | [1] |

| Appearance | Pale yellow crystalline powder |

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis and characterization is crucial for researchers who may need to prepare it in-house or verify its purity.

Chemical Synthesis

A detailed, publicly available, step-by-step chemical synthesis protocol for this compound is not readily found in the searched literature. However, the synthesis of related thiopurine nucleosides often involves the thionation of the corresponding guanosine derivative. For instance, the synthesis of 6-thioguanosine (B559654) can be achieved by treating guanosine with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent. Subsequent methylation at the N7 position would yield this compound.

An alternative approach involves the enzymatic synthesis of mRNA capped with this compound using 6-thioguanosine triphosphate (6SGTP) as a substrate, which indicates the possibility of enzymatic routes for the synthesis of the nucleoside itself.[3]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation analysis in MS/MS would further elucidate the structure by showing characteristic losses of the ribose moiety and fragments of the purine base. While specific MS data for MESG was not found, LC-MS/MS methods have been developed for the quantification of the related compound 6-thioguanine (B1684491) and its metabolites in biological samples.[6][7]

Mechanism of Action and Applications in Research

The primary utility of this compound in research is as a chromogenic substrate for the continuous spectrophotometric assay of inorganic phosphate (B84403) (Pi).[1][8][9] This application is pivotal for studying the kinetics of various phosphate-releasing enzymes.

Principle of the Phosphate Assay

The assay is based on the enzymatic phosphorolysis of this compound by purine nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the cleavage of the glycosidic bond in MESG, yielding ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine.[8][9][10]

The product, 7-methyl-6-thioguanine, has a significantly different UV-Vis absorption spectrum compared to the substrate, with a maximum absorbance at approximately 360 nm.[8] The rate of increase in absorbance at this wavelength is directly proportional to the rate of inorganic phosphate production.

Experimental Protocols

This protocol provides a general framework for quantifying inorganic phosphate using the MESG assay.

-

Reagent Preparation:

-

Assay Setup:

-

In a cuvette or microplate well, combine the reaction buffer, PNP solution, and the sample containing an unknown concentration of inorganic phosphate.

-

Initiate the reaction by adding the this compound stock solution.

-

-

Data Acquisition:

-

Immediately measure the change in absorbance at 360 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The concentration of inorganic phosphate is calculated by comparing the rate to a standard curve generated with known concentrations of phosphate.[11]

-

This protocol is adapted for measuring the activity of enzymes that hydrolyze ATP or GTP, releasing inorganic phosphate.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the reaction buffer, this compound, purine nucleoside phosphorylase, and the ATPase or GTPase enzyme to be assayed.[10]

-

-

Initiation of Reaction:

-

Start the reaction by adding the substrate (ATP or GTP).

-

-

Continuous Monitoring:

-

Continuously monitor the increase in absorbance at 360 nm.

-

-

Calculation of Enzyme Activity:

-

The rate of phosphate release is calculated from the rate of change in absorbance, using the extinction coefficient of 7-methyl-6-thioguanine. The enzyme activity is then expressed in units such as µmol of phosphate released per minute per mg of enzyme.

-

Role in Signaling Pathways

It is important to clarify that this compound is not known to be directly involved in cellular signaling pathways. Its utility lies in its application as an analytical tool to study the enzymes that are key components of these pathways. For instance, by measuring the activity of protein phosphatases and GTPases, researchers can investigate the regulation of signaling cascades involved in processes like cell growth, differentiation, and apoptosis. The related compound, 6-thioguanine, is a known anticancer and immunosuppressive drug that does get incorporated into DNA and RNA and can affect signaling pathways, but MESG's role is distinct as a laboratory reagent.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its well-characterized chemical and physical properties, combined with its specific application in a sensitive and continuous phosphate assay, make it indispensable for the kinetic analysis of a wide range of phosphate-releasing enzymes. This guide provides the essential information needed to effectively utilize this compound in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]

- 4. 7-Methylguanosine | C11H16N5O5+ | CID 135445750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-THIOGUANOSINE(85-31-4) 1H NMR [m.chemicalbook.com]

- 6. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 10. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-6-thioguanosine and its Progenitor, 6-Thioguanine, in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 7-Methyl-6-thioguanosine and its clinically significant analog, 6-thioguanine (B1684491). The document elucidates their distinct roles in biological systems, with a focus on the well-established therapeutic actions of 6-thioguanine and the primary application of this compound as a laboratory reagent.

This compound (7-Me-6-TG): A Chromogenic Substrate for Phosphate (B84403) Quantification

This compound (also known as MESG) is not primarily recognized for direct therapeutic effects but is a crucial tool in biochemical research. Its principal application lies in its role as a chromogenic substrate for the sensitive and continuous spectrophotometric assay of inorganic phosphate (Pi).[1][2][3][4]

The mechanism of 7-Me-6-TG in this assay is a two-step enzymatic reaction. In the presence of purine (B94841) nucleoside phosphorylase (PNP), 7-Me-6-TG reacts with inorganic phosphate to yield 7-methyl-6-thioguanine and ribose 1-phosphate.[1][2] The product, 7-methyl-6-thioguanine, exhibits a significant shift in absorbance wavelength compared to the substrate, allowing for its quantification by monitoring the increase in absorbance at 355-360 nm.[1] This assay is widely used to measure the activity of various enzymes that produce inorganic phosphate, such as ATPases and GTPases.[1]

Experimental Protocol: Continuous Spectrophotometric Assay for Protein Phosphatases using this compound

This protocol provides a general framework for assaying protein phosphatase activity using 7-Me-6-TG.

Materials:

-

This compound (MESG) stock solution (in DMSO)

-

Purine nucleoside phosphorylase (PNP)

-

Reaction buffer appropriate for the protein phosphatase being studied

-

Phosphorylated substrate for the protein phosphatase

-

Protein phosphatase enzyme

-

Spectrophotometer capable of reading absorbance at 355-360 nm

Procedure:

-

Reagent Preparation:

-

Prepare a fresh stock solution of 7-Me-6-TG in DMSO. The concentration should be determined based on the molar extinction coefficient at 331 nm.[2]

-

Prepare the reaction buffer containing all necessary components for the phosphatase reaction (e.g., divalent cations).

-

Prepare a solution of the phosphorylated substrate in the reaction buffer.

-

Prepare a solution of PNP in the reaction buffer.

-

-

Reaction Setup:

-

In a cuvette, combine the reaction buffer, 7-Me-6-TG solution, PNP solution, and the phosphorylated substrate.

-

Incubate the mixture at the optimal temperature for the phosphatase enzyme.

-

Initiate the reaction by adding the protein phosphatase enzyme to the cuvette.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 355-360 nm over time using the spectrophotometer.

-

The rate of increase in absorbance is proportional to the rate of inorganic phosphate production and thus to the activity of the protein phosphatase.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Using the molar extinction coefficient of 7-methyl-6-thioguanine, convert the rate of change in absorbance to the rate of phosphate release (moles/minute).

-

Kinetic parameters such as Km and Vmax can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[2]

-

Visualization of the this compound Assay

6-Thioguanine (6-TG): A Potent Antimetabolite in Cancer Therapy

6-Thioguanine is a purine analog that functions as an antimetabolite and is used in the treatment of various cancers, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[5] Unlike its 7-methylated counterpart, 6-TG exerts its therapeutic effects by being metabolized into active nucleotides that disrupt DNA replication and trigger cell death.

Mechanism of Action of 6-Thioguanine

The cytotoxic effects of 6-TG are multifaceted and primarily stem from its conversion into thioguanine nucleotides (TGNs).[5]

Metabolic Activation:

-

Conversion to 6-Thioguanosine (B559654) Monophosphate (TGMP): 6-TG is first converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][6][7]

-

Phosphorylation to TGDP and TGTP: TGMP is subsequently phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP) by cellular kinases.[5][8]

Cytotoxic Effects:

-

Incorporation into DNA and RNA: The active metabolites, particularly deoxythioguanosine triphosphate (dGTP analog), are incorporated into DNA during the S-phase of the cell cycle.[5][8][9] This incorporation leads to DNA damage and triggers apoptosis.[10] The incorporation of thioguanine nucleotides into RNA also contributes to its cytotoxicity.[8]

-

Inhibition of de novo Purine Synthesis: TGMP can inhibit several enzymes involved in the de novo synthesis of purine nucleotides, leading to a depletion of the natural guanine (B1146940) nucleotide pool.[5][8]

-

Induction of Apoptosis: The incorporation of 6-TG into DNA can lead to the activation of the p53 signaling pathway and the Fas-mediated extrinsic apoptosis pathway.[11] This results in the upregulation of pro-apoptotic genes like FAS, Caspase 3, and Caspase 9, and the downregulation of anti-apoptotic genes like Bcl-2.[11]

-

Cell Cycle Arrest: 6-TG treatment has been shown to induce G2/M cell cycle arrest in cancer cells.[11][12]

-

Inhibition of Rac1: Thioguanosine triphosphate (TGTP) can inhibit the GTP-binding protein Rac1, which is involved in cell signaling pathways that regulate cell growth and survival.[5][6][13]

Quantitative Data on the Effects of 6-Thioguanine

| Parameter | Cell Line | Value | Reference |

| IC50 | MCF-7 (breast cancer) | 6 µM (for colony formation inhibition) | [11] |

| Apoptosis Rate | MCF-7 (breast cancer) | 18.55% (with 6-TG) vs. 10.66% (control) | [11][12] |

| Early Apoptosis Rate | MCF-7 (breast cancer) | 9.43% (with 6-TG) vs. 1.39% (control) | [11] |

| EC50 | HEK293T | 3.6 µM | [6] |

Experimental Protocols for Assessing 6-Thioguanine Activity

2.3.1. Cell Proliferation and Viability Assay (CCK-8)

-

Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a density of approximately 6,500 cells/well and incubate overnight.[11]

-

Treatment: Treat the cells with various concentrations of 6-TG (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 48 hours).[11]

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11]

-

Measurement: Measure the optical density at 450 nm using an ELISA reader.[11] The absorbance is proportional to the number of viable cells.

2.3.2. Colony Formation Assay

-

Cell Seeding: Seed a low number of cells (e.g., 200 MCF-7 cells) in 6-well plates and allow them to attach overnight.[11]

-

Treatment: Treat the cells with 6-TG at a specific concentration (e.g., 6 µM).[11]

-

Incubation: Incubate the cells for an extended period (e.g., 8 days) to allow for colony formation.[11]

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with Giemsa stain.[11] Count the number of colonies under a microscope.[11]

2.3.3. Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat cells with 6-TG for a specified time (e.g., 48 hours).

-

Staining: Harvest the cells and stain them with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations of 6-Thioguanine's Mechanism of Action

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. scbt.com [scbt.com]

- 5. Tioguanine - Wikipedia [en.wikipedia.org]

- 6. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemotherapy - Wikipedia [en.wikipedia.org]

- 11. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methyl-6-thioguanosine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-6-thioguanosine (MESG), a synthetic purine (B94841) nucleoside analog, has become an indispensable tool in biochemistry and drug discovery. Initially synthesized as part of broader investigations into modified nucleosides, its unique chromogenic properties upon enzymatic cleavage have established it as the gold standard for the continuous spectrophotometric assay of inorganic phosphate (B84403). This guide provides a comprehensive overview of the discovery, historical development, and key applications of MESG, with a focus on the underlying biochemical principles, detailed experimental protocols, and relevant quantitative data.

Discovery and Historical Development

While the precise first synthesis of this compound is not extensively documented in readily available literature, its development can be understood within the broader context of the exploration of thiopurine and methylated purine analogs. The parent compound, 6-thioguanine, was developed in the 1950s by Gertrude Elion and George Hitchings, work that contributed to their 1988 Nobel Prize.[1] This pioneering research into purine analogs as antimetabolites for cancer therapy spurred further investigation into a wide array of modified purines.

The pivotal moment in the history of this compound came in 1992 when M.R. Webb at the National Institute for Medical Research in London described its use as a chromogenic substrate for a continuous spectrophotometric assay for inorganic phosphate.[2][3] This application, based on the enzymatic reaction catalyzed by purine nucleoside phosphorylase (PNP), revolutionized the measurement of phosphate-releasing enzymes by providing a simple, direct, and continuous monitoring method. Prior to this, phosphate assays were typically discontinuous, cumbersome, and prone to interference. The introduction of the MESG-based assay provided a significant technological advancement for studying the kinetics of ATPases, GTPases, phosphatases, and other phosphoryl transfer enzymes.

Physicochemical Properties

This compound is a pale yellow crystalline powder.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅N₅O₄S | [2][5] |

| Molecular Weight | 313.33 g/mol | [5] |

| CAS Number | 55727-10-1 | [2][5] |

| Appearance | Pale yellow crystalline powder | [4] |

| Solubility | Soluble in DMSO (30 mg/ml), DMF (50 mg/ml), and PBS (pH 7.2) (10 mg/ml) | [2] |

| Melting Point | >175°C (decomposes) | [6] |

| UV Absorption Maxima | 212, 263, 345 nm | [2] |

Mechanism of Action as a Chromogenic Substrate

The utility of this compound lies in its role as a substrate for purine nucleoside phosphorylase (PNP). In the presence of inorganic phosphate (Pi), PNP catalyzes the phosphorolytic cleavage of the glycosidic bond in MESG. This reaction yields ribose 1-phosphate and 7-methyl-6-thioguanine.[2][7] The product, 7-methyl-6-thioguanine, has a significantly different UV-visible absorption spectrum compared to the substrate, MESG. Specifically, the formation of 7-methyl-6-thioguanine results in a substantial increase in absorbance at a wavelength of 360 nm.[2] This change in absorbance is directly proportional to the amount of inorganic phosphate consumed in the reaction, thus allowing for the continuous monitoring of phosphate production.

Enzymatic conversion of MESG in the presence of inorganic phosphate.

Experimental Protocols

General Phosphate Assay

This protocol provides a general framework for the use of MESG in determining the concentration of inorganic phosphate.

Materials:

-

This compound (MESG)

-

Purine Nucleoside Phosphorylase (PNP)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 100 mM NaCl)

-

Sample containing inorganic phosphate

-

Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MESG (e.g., 10 mM in DMSO).

-

Prepare a reaction buffer.

-

Prepare a working solution of PNP (e.g., 1 unit/mL in reaction buffer).

-

-

Assay Mixture Preparation:

-

In a cuvette, combine the reaction buffer, MESG solution (final concentration typically 0.1-0.2 mM), and PNP solution.

-

-

Reaction Initiation and Measurement:

-

Add the sample containing inorganic phosphate to the cuvette to initiate the reaction.

-

Immediately begin monitoring the increase in absorbance at 360 nm over time.

-

-

Data Analysis:

-

The rate of change in absorbance is proportional to the rate of phosphate production. A standard curve with known phosphate concentrations should be generated to quantify the results.

-

Coupled Enzyme Assay for ATPases

This protocol describes how the MESG assay can be coupled to measure the activity of an ATPase.

Materials:

-

All materials from the general phosphate assay

-

ATPase of interest

-

ATP

Procedure:

-

Assay Mixture Preparation:

-

In a cuvette, prepare the assay mixture as described in the general phosphate assay, but also include ATP at a concentration appropriate for the ATPase being studied.

-

-

Reaction Initiation and Measurement:

-

Add the ATPase to the cuvette to initiate the reaction.

-

The ATPase will hydrolyze ATP, releasing ADP and inorganic phosphate. The released phosphate will then be consumed in the PNP-catalyzed reaction, leading to an increase in absorbance at 360 nm.

-

Monitor the absorbance change over time.

-

Workflow for a coupled ATPase assay using MESG.

Applications in Research and Drug Development

The primary application of this compound is in the continuous monitoring of enzyme kinetics for a wide range of phosphate-releasing enzymes.

-

ATPases and GTPases: The MESG assay is widely used to study the kinetics of motor proteins like myosin and kinesin, as well as small GTPases such as Ras and Rho.[2]

-

Phosphatases: It provides a convenient method for assaying the activity of protein and lipid phosphatases, which are critical in signal transduction pathways.[7]

-

Kinases: While kinases consume phosphate, the MESG assay can be used in a coupled format to measure their activity by detecting the phosphate released by a secondary phosphatase.[2]

-

High-Throughput Screening: The simplicity and continuous nature of the assay make it amenable to high-throughput screening for inhibitors or activators of phosphate-releasing enzymes, which is of great interest in drug development.

Comparison with Other Phosphate Assays

The MESG assay offers several advantages over other common methods for phosphate detection.

| Assay Method | Principle | Advantages | Disadvantages |

| MESG Assay | Enzymatic, spectrophotometric | Continuous, real-time kinetics, high sensitivity, simple | Requires PNP, potential for substrate/product inhibition |

| Malachite Green | Colorimetric | High sensitivity, inexpensive | Discontinuous, harsh acidic conditions can denature proteins |

| Molybdate-based | Colorimetric | Well-established, inexpensive | Discontinuous, can have high background, reagent instability |

| Radioactive (³²P) | Radiometric | Very high sensitivity, direct measurement | Requires handling of radioactive materials, discontinuous |

Conclusion

This compound, through its ingenious application in a continuous spectrophotometric assay, has had a profound impact on the study of phosphate-transfer reactions. Its discovery and development represent a significant milestone in biochemical methodology, providing researchers with a powerful tool for kinetic analysis and high-throughput screening. As research into the intricate roles of phosphate in cellular processes continues, the importance of robust and reliable assays like the one based on MESG will undoubtedly persist.

References

- 1. discover.nci.nih.gov [discover.nci.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 55727-10-1 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

7-Methyl-6-thioguanosine as a chromogenic substrate for phosphate quantification.

An In-depth Technical Guide to 7-Methyl-6-thioguanosine (MesG) for Chromogenic Phosphate (B84403) Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of this compound (MesG) as a chromogenic substrate for the sensitive quantification of inorganic phosphate (Pi). This method offers a continuous, spectrophotometric alternative to traditional phosphate assays, such as those based on malachite green, which often require harsh acidic conditions and have limitations in kinetic studies.

Principle of the Assay

The MesG-based phosphate assay relies on a coupled enzyme reaction. In the presence of inorganic phosphate, the enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of this compound (MesG) into a purine base, 2-amino-6-mercapto-7-methylpurine, and ribose-1-phosphate.[1] This enzymatic conversion results in a detectable shift in the maximum absorbance of the solution from 330 nm for the substrate (MesG) to 360 nm for the product (2-amino-6-mercapto-7-methylpurine).[2][3] The increase in absorbance at 360 nm is directly proportional to the concentration of inorganic phosphate in the sample.[4]

This assay is particularly valuable for studying the kinetics of phosphate-releasing enzymes, such as ATPases and GTPases, as it allows for the continuous monitoring of phosphate production in real-time.[4][5]

Quantitative Data

The performance of the MesG-based phosphate assay is characterized by several key parameters. The following tables summarize the essential quantitative data for this method, primarily derived from the foundational work by Webb (1992).

Table 1: Kinetic Parameters of the PNP-Catalyzed Reaction

This table outlines the Michaelis-Menten constants (Km) for the substrates and the catalytic rate constant (kcat) for the reaction at 25°C.[4]

| Parameter | Value | Substrate |

| Km | 70 µM | This compound (MesG) |

| Km | 26 µM | Inorganic Phosphate (Pi) |

| kcat | 40 s⁻¹ | - |

Table 2: Assay Performance Characteristics

This table details the key performance metrics of the MesG assay, highlighting its sensitivity and optimal conditions.

| Parameter | Value | Conditions |

| Wavelength of Detection | 360 nm | - |

| Change in Molar Extinction Coefficient (Δε) | 11,000 M⁻¹cm⁻¹ | pH 7.6 |

| Optimal pH Range | 6.5 - 8.5 | [4] |

| Detection Limit | As low as 0.2 µM to 2 µM | [4][6] |

| Linear Range | Typically 2 µM to 150 µM | [7] |

Visualizing the Process

Enzymatic Reaction Pathway

The following diagram illustrates the core enzymatic reaction of the MesG assay.

Caption: Enzymatic conversion of MesG in the presence of phosphate.

Experimental Workflow

This diagram outlines the typical steps for performing a MesG-based phosphate quantification assay.

Caption: General workflow for the MesG phosphate assay.

Experimental Protocols

The following are detailed methodologies for performing the MesG phosphate assay, adapted from established protocols.[6][7][8]

Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM MgCl₂. The buffer should be prepared with phosphate-free water.

-

MesG Stock Solution (e.g., 10 mM): Dissolve 3.13 mg of MesG (MW: 313.34 g/mol ) in 1 mL of a suitable organic solvent like DMSO. Store in aliquots at -20°C. Note that MesG has limited stability in aqueous solutions.[7]

-

PNP Stock Solution (e.g., 100 U/mL): Reconstitute lyophilized PNP in the assay buffer. Store at 4°C for short-term use (up to one month).[7]

-

Phosphate Standard (e.g., 1 mM): Prepare a 1 mM stock solution of KH₂PO₄ in phosphate-free water. This will be used to generate a standard curve.

Endpoint Assay Protocol (96-well plate format)

-

Prepare Phosphate Standards: Perform serial dilutions of the 1 mM phosphate standard in assay buffer to generate a range of concentrations (e.g., 0 µM to 100 µM).

-

Prepare Assay Mix: For each reaction, prepare an assay mix containing:

-

Assay Buffer

-

MesG (final concentration typically 200 µM)

-

PNP (final concentration typically 1 U/mL)

-

-

Set up the Plate:

-

Add 50 µL of each phosphate standard to different wells.

-

Add 50 µL of your experimental samples to other wells.

-

Include a blank control with 50 µL of assay buffer.

-

-

Initiate the Reaction: Add 50 µL of the assay mix to each well.

-

Incubation: Incubate the plate at room temperature for a set period, typically 15-30 minutes, protected from light.

-

Measurement: Read the absorbance at 360 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the standard curve to determine the phosphate concentration in your experimental samples.

Continuous (Kinetic) Assay Protocol

This protocol is ideal for measuring the activity of a phosphate-generating enzyme.

-

Prepare Reaction Mix: In a cuvette or microplate well, combine:

-

Assay Buffer

-

MesG (final concentration 200 µM)

-

PNP (final concentration 1 U/mL)

-

The substrate for your enzyme of interest (e.g., ATP for an ATPase).

-

Your phosphate-generating enzyme.

-

-

Initiate the Reaction: The reaction is often initiated by the addition of one of the key components, such as the enzyme or its substrate.

-

Measurement: Immediately begin monitoring the increase in absorbance at 360 nm over time in a spectrophotometer with kinetic capabilities.

-

Data Analysis: The rate of the reaction (change in absorbance per unit time) is determined from the linear portion of the resulting curve. This rate can be converted to the rate of phosphate production using the molar extinction coefficient of 2-amino-6-mercapto-7-methylpurine (Δε = 11,000 M⁻¹cm⁻¹ at pH 7.6).

Potential Interferences and Considerations

-

Phosphate Contamination: Due to the high sensitivity of this assay, it is critical to use phosphate-free water, reagents, and labware.[7] Glassware should be acid-washed and rinsed thoroughly with phosphate-free water.

-

Compound Interference: Test compounds, especially in drug screening applications, may interfere with the assay. Potential interferences include:

-

Compounds that absorb light at 360 nm.

-

Inhibitors of Purine Nucleoside Phosphorylase (PNP). A variety of purine and pyrimidine (B1678525) analogs can act as PNP inhibitors.

-

-

Control Experiments: It is essential to run appropriate controls, such as reactions without the phosphate-generating enzyme or without its substrate, to account for any background phosphate contamination or non-enzymatic reactions.

Conclusion

The this compound based assay is a robust and sensitive method for the quantification of inorganic phosphate. Its continuous nature makes it particularly well-suited for kinetic analysis of phosphate-releasing enzymes. By understanding the underlying principles, adhering to detailed protocols, and being mindful of potential interferences, researchers can effectively employ this technique in a wide range of applications, from basic biochemical studies to high-throughput drug screening.

References

- 1. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]

- 2. libios.fr [libios.fr]

- 3. pnas.org [pnas.org]

- 4. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous monitoring of Pi release following nucleotide hydrolysis in actin or tubulin assembly using 2-amino-6-mercapto-7-methylpurine ribonucleoside and purine-nucleoside phosphorylase as an enzyme-linked assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. interchim.fr [interchim.fr]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 7-Methyl-6-thioguanosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the cellular uptake and metabolism of 7-Methyl-6-thioguanosine (7-Me-6-TG) as a therapeutic agent is limited in publicly available literature. Its predominant and well-documented application is as a chromogenic substrate, MESG (this compound), for the quantification of inorganic phosphate (B84403). This guide will therefore focus on two key areas:

-

The established role and mechanism of this compound as the laboratory reagent MESG.

-

A detailed, predictive model of the potential cellular uptake and metabolism of this compound, based on the extensively studied pathways of the closely related and clinically significant thiopurine analogue, 6-thioguanine (B1684491) (6-TG).

Part 1: this compound (MESG) as a Chromogenic Substrate

This compound is widely utilized as a key component in a continuous spectrophotometric assay for inorganic phosphate (Pi).[1] In the presence of the enzyme purine (B94841) nucleoside phosphorylase (PNP), MESG reacts with inorganic phosphate, leading to the phosphorolytic cleavage of the glycosidic bond. This reaction yields ribose 1-phosphate and 7-methyl-6-thioguanine.[1][2] The product, 7-methyl-6-thioguanine, exhibits a significant shift in its maximum absorbance wavelength compared to the substrate, MESG. This change allows for the real-time monitoring of phosphate production by measuring the increase in absorbance at approximately 360 nm.[1][3]

Quantitative Data for MESG Assay

| Parameter | Value | Reference |

| Substrate | This compound (MESG) | [3] |

| Enzyme | Purine Nucleoside Phosphorylase (PNP) | [3] |

| Product | 7-Methyl-6-thioguanine | [1] |

| MESG Absorbance Max (Abs) | 330 nm | [3] |

| 7-Methyl-6-thioguanine Absorbance Max (Abs) | 355-360 nm | [1][3] |

Experimental Protocol: General MESG Assay for Enzyme Activity

This protocol provides a general framework for measuring the activity of a phosphate-releasing enzyme (e.g., a protein phosphatase or ATPase) using the MESG/PNP coupled assay system.

1. Reagent Preparation:

- MESG Stock Solution: Prepare a concentrated stock solution of MESG (e.g., 10 mM) in a suitable solvent like DMSO. Store protected from light.[2]

- PNP Enzyme: Reconstitute purine nucleoside phosphorylase to a stock concentration of approximately 100 units/mL in a suitable buffer.

- Reaction Buffer: Prepare a buffer appropriate for the enzyme under investigation (e.g., Tris-HCl, HEPES) at the desired pH, containing any necessary cofactors (e.g., MgCl2 for ATPases).

- Enzyme of Interest: Prepare the phosphate-releasing enzyme at a suitable concentration in the reaction buffer.

- Substrate for Enzyme of Interest: Prepare the substrate that will be acted upon by your enzyme to release phosphate (e.g., a phosphopeptide for a phosphatase, or ATP for an ATPase).

2. Assay Setup (for a 96-well plate format):

- Prepare a master mix containing the reaction buffer, MESG (final concentration typically 100-200 µM), and PNP (final concentration typically 1 unit/mL).

- Aliquot the master mix into the wells of a microplate.

- Add the substrate for your enzyme of interest to the wells.

- Initiate the reaction by adding the enzyme of interest to the wells. Include a control well without the enzyme to measure non-enzymatic phosphate release.

3. Data Acquisition:

- Immediately place the microplate into a spectrophotometer capable of kinetic measurements.

- Monitor the increase in absorbance at 355-360 nm over time at a constant temperature.

4. Data Analysis:

- Calculate the rate of change in absorbance (ΔAbs/min).

- Convert the rate of absorbance change to the rate of phosphate production using a standard curve generated with known concentrations of inorganic phosphate.

- Calculate enzyme kinetics parameters such as Km and Vmax by performing the assay at varying substrate concentrations and using non-linear regression analysis.[2]

Visualization of MESG Assay Workflow

Caption: Workflow of the MESG coupled enzyme assay for phosphate detection.

Part 2: A Predictive Model for Cellular Uptake and Metabolism of this compound

The following sections describe the well-established pathways for 6-thioguanine (6-TG). Given the structural similarity, it is plausible that 7-Me-6-TG, if developed as a therapeutic agent, would follow a similar metabolic fate. The key difference would be the presence of the methyl group at the N7 position, which could influence enzyme recognition and the biological activity of its metabolites.

Cellular Uptake

Thiopurines like 6-mercaptopurine (B1684380) and 6-thioguanine are prodrugs that require intracellular uptake to become active.[4][5] This uptake is mediated by nucleoside and nucleobase transporters. Key transporters implicated in the uptake of purine analogs include members of the SLC28 and SLC29 families (solute carrier families).[4] Resistance to thiopurines has been associated with downregulated expression of these influx transporters.[5] Conversely, efflux transporters like ABCC4 and ABCC5 can confer resistance by actively pumping thiopurines and their metabolites out of the cell.[5]

Metabolic Activation and Inactivation Pathways

Once inside the cell, 6-TG undergoes a series of enzymatic conversions to form active and inactive metabolites. This metabolic network is crucial for its therapeutic efficacy and toxicity.

-

Activation to Thioguanine Nucleotides (TGNs): The primary activation step is the conversion of 6-TG to 6-thioguanosine (B559654) monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6][7] TGMP is then further phosphorylated by cellular kinases to form 6-thioguanosine diphosphate (B83284) (TGDP) and the active cytotoxic metabolite, 6-thioguanosine triphosphate (TGTP).[6][8] A portion of these nucleotides are also converted to their deoxyribonucleoside forms, with deoxythioguanosine triphosphate (dGTP) being a key metabolite for incorporation into DNA.[4]

-

Inactivation by Methylation: A competing pathway involves the methylation of thiopurines, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT).[6][9] TPMT can methylate 6-TG to form methylthioguanine. More significantly, it methylates the nucleotide metabolites, converting TGMP to methylthioguanosine monophosphate (MeTGMP).[10] This methylation is generally considered an inactivation pathway, shunting the drug away from the formation of active TGNs.[10] Genetic variations in the TPMT gene that lead to decreased enzyme activity can result in higher levels of TGNs and an increased risk of severe myelosuppression.[6][11]

Mechanism of Action and Cytotoxicity

The cytotoxic effects of 6-TG are primarily attributed to the actions of its triphosphate nucleotide metabolites:

-

Incorporation into DNA and RNA: Deoxythioguanosine triphosphate (dGTP) is incorporated into DNA during the S-phase of the cell cycle.[6][12] Similarly, thioguanosine triphosphate (TGTP) can be incorporated into RNA.[8] The presence of these fraudulent bases disrupts nucleic acid structure and function, inhibits replication and repair enzymes, and can trigger apoptosis.[4][12]

-

Inhibition of de Novo Purine Synthesis: The monophosphate metabolite, TGMP, can inhibit key enzymes in the de novo purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase, leading to a depletion of normal guanine (B1146940) nucleotides.[8][11]

-

Modulation of Cellular Signaling: TGTP has been shown to inhibit the GTP-binding protein Rac1, which can induce apoptosis in activated T-cells, contributing to the immunosuppressive effects of the drug.[4][6]

Quantitative Data: Cytotoxicity of Thiopurines

The following table summarizes EC50 values for 6-thioguanine and its nucleoside form (6-thioguanosine) in various cell lines, illustrating the range of cellular sensitivity.

| Compound | Cell Line | Cell Type | EC50 (µM) | Reference |

| 6-Thioguanine (6-TG) | HEK293T | Human Embryonic Kidney | 3.6 | [13] |

| 6-Thioguanosine (6sG) | HEK293T | Human Embryonic Kidney | 4.7 | [13] |

| 6-Thioguanine (6-TG) | THP-1 | Acute Monocytic Leukemia | 0.3 | [7][13] |

| 6-Thioguanosine (6sG) | THP-1 | Acute Monocytic Leukemia | 0.4 | [7][13] |

| 6-Thioguanine (6-TG) | K-562 | Chronic Myeloid Leukemia | 0.7 | [7][13] |

| 6-Thioguanosine (6sG) | K-562 | Chronic Myeloid Leukemia | 1.3 | [7][13] |

Experimental Protocol: Cell Viability (Cytotoxicity) Assay

This protocol describes a method to determine the half-maximal effective concentration (EC50) of a thiopurine compound.

1. Cell Culture and Seeding:

- Culture the desired cancer cell line (e.g., K-562) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

- Harvest cells in the logarithmic growth phase.

- Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if applicable.

2. Compound Treatment:

- Prepare a stock solution of the test compound (e.g., 7-Me-6-TG) in a suitable solvent (e.g., DMSO).

- Perform a serial dilution of the stock solution in culture medium to create a range of desired final concentrations (e.g., from 0.01 µM to 100 µM).

- Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

3. Incubation:

- Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.[13][14]

4. Viability Assessment:

- Assess cell viability using a suitable method. A common method is the MTT assay or a luminescence-based assay like CellTiter-Glo®.

- For the CellTiter-Glo® assay, allow the plate to equilibrate to room temperature, add the reagent to each well according to the manufacturer's instructions, and measure luminescence using a plate reader.[13]

5. Data Analysis:

- Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).

- Plot the percentage of cell viability against the logarithm of the compound concentration.

- Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and calculate the EC50 value.

Visualization of Predicted Metabolic Pathway

Caption: Predicted metabolic pathway of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Tioguanine - Wikipedia [en.wikipedia.org]

- 7. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Stability of 7-Methyl-6-thioguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo metabolic stability of 7-Methyl-6-thioguanosine (7-Me-6-TG), also known as MESG, is not extensively available in peer-reviewed literature. Its primary role is established as a chromogenic substrate for enzymatic assays.[1][2] This guide, therefore, leverages the comprehensive data available for its close structural analog, 6-thioguanine (B1684491) (6-TG), to provide a predictive framework for the stability and metabolic fate of 7-Me-6-TG. The metabolic pathways and experimental protocols detailed herein are based on those established for thiopurines, and any discussion of 7-Me-6-TG's behavior is predictive.

Introduction to this compound and Thiopurine Metabolism

This compound is a synthetic purine (B94841) nucleoside analog. While it is a critical tool for quantifying inorganic phosphate (B84403) and the activity of purine nucleoside phosphorylase (PNP), its stability in biological systems is not well-documented.[1][2][3] In contrast, the parent compound, 6-thioguanine (6-TG), is a clinically significant antimetabolite and immunosuppressive agent.[4] The metabolic stability of 6-TG is a critical determinant of its therapeutic efficacy and toxicity, and it is governed by a complex interplay of anabolic and catabolic enzymatic pathways. Understanding these pathways provides the most robust available model for predicting the potential biotransformation of 7-Me-6-TG.

The metabolism of thiopurines is primarily intracellular and can be divided into two main routes:

-

Anabolism: Conversion to active thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. This pathway is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

-

Catabolism: Inactivation through methylation by thiopurine S-methyltransferase (TPMT) or oxidation by xanthine (B1682287) oxidase (XO), leading to less active or inactive metabolites.[5][6]

The presence of a methyl group at the N7 position of the purine ring in 7-Me-6-TG may influence its recognition and processing by these key metabolic enzymes, potentially altering its stability and metabolic profile compared to 6-TG.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of 6-thioguanine, the following diagram illustrates the predicted metabolic fate of this compound. The methylation at the N7 position may hinder or alter the efficiency of these enzymatic conversions.

Quantitative Stability Data (Based on 6-Thioguanine Metabolites)

As direct quantitative stability data for 7-Me-6-TG is unavailable, the following table summarizes key pharmacokinetic parameters for the active metabolites of 6-thioguanine (6-TGNs), which provide an indication of the in vivo persistence of the active moiety.

| Parameter | Matrix | Value | Species | Citation |

| Half-life (t½) of 6-TGN | Red Blood Cells | ~5 days | Human | [7] |

| Half-life (t½) of 6-TGN | Red Blood Cells | ~5.5 days | Human | [8] |

| Time to steady-state (6-TGN) | Red Blood Cells | 4 weeks | Human | [7] |

| Short-term Stability of 6-TGN | Pre-processed RBCs | Stable for 4 hours at 25°C and 4°C | Human | [9] |

| Long-term Stability of 6-TGN | Pre-processed RBCs | Stable for up to 6 months at -70°C | Human | [9] |

| Long-term Stability of 6-TGN | Pre-processed RBCs | ~30% decrease after 180 days at -20°C | Human | [9] |

| Stability in Whole Blood | Whole Blood | ~20% decrease after 4 days at 4°C | Human | [9] |

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for assessing the in vitro stability of a test compound like this compound in plasma and liver microsomes.

In Vitro Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes.

Materials:

-

Test compound (this compound)

-

Control plasma (e.g., human, rat, mouse), anticoagulated (e.g., with heparin or EDTA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (ACN) or methanol (B129727), containing an appropriate internal standard (IS)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in a suitable solvent (e.g., acetonitrile or methanol).

-

Reaction Setup:

-

Thaw plasma at 37°C.

-

In a 96-well plate, add a small volume of the test compound working solution to pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be low (<1%) to avoid protein precipitation.

-

Prepare control samples by adding the test compound to PBS instead of plasma to assess for non-enzymatic degradation.

-

-

Incubation: Incubate the plate at 37°C with gentle shaking.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture. The 0-minute time point is typically collected immediately after adding the compound.

-

Reaction Termination: Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile (containing the internal standard) to each aliquot. This will precipitate the plasma proteins and stop enzymatic activity.

-

Sample Processing:

-

Vortex the samples thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the 0-minute sample.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot is the degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = -ln(2) / k .

-

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I (e.g., Cytochrome P450s) and some Phase II enzymes.

Materials:

-

Test compound (this compound)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) or methanol with internal standard (IS)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a working solution.

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (e.g., final concentration of 0.5 mg/mL protein).

-

Add the test compound to the master mix to achieve the final desired concentration (e.g., 1 µM).

-

Prepare negative control samples by replacing the NADPH regenerating system with buffer to assess non-NADPH dependent metabolism.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

-

Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots.

-

Reaction Termination: Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile (containing the internal standard) to each aliquot.

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed to pellet the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Calculate the half-life (t½) as described in the plasma stability protocol.

-

Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Conclusion

While this compound is a valuable research tool, its metabolic stability has not been a primary focus of scientific investigation. Based on the extensive knowledge of its parent compound, 6-thioguanine, it is predicted that 7-Me-6-TG would be a substrate for the key enzymes of thiopurine metabolism, including HPRT, TPMT, and XO. The N7-methylation may, however, significantly impact the kinetics of these interactions, potentially leading to altered stability and a different metabolite profile compared to 6-TG. The experimental protocols provided in this guide offer a robust framework for conducting the necessary in vitro studies to empirically determine the plasma and microsomal stability of this compound, which would be the definitive step in characterizing its pharmacokinetic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. youtube.com [youtube.com]

- 5. ClinPGx [clinpgx.org]

- 6. Purine Antimetabolites | Oncohema Key [oncohemakey.com]

- 7. Pharmacokinetics of 6-thioguanine in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectrophotometric Properties of 7-Methyl-6-thioguanosine and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-6-thioguanosine (7-Me-6-TG) is a synthetic purine (B94841) nucleoside analog. Its unique spectrophotometric properties, and those of its metabolites, are of significant interest in various research and drug development applications. This technical guide provides a comprehensive overview of the spectrophotometric characteristics of 7-Me-6-TG and its key metabolite, 7-methyl-6-thioguanine, supported by detailed experimental protocols and a summary of relevant metabolic pathways.

Data Presentation

The spectrophotometric properties of this compound and its related compounds are summarized in the tables below. These values are crucial for the quantitative analysis of these compounds in various experimental settings.

Table 1: Spectrophotometric Properties of this compound and its Metabolite

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer |

| This compound | 212, 263, 345[1] | Not explicitly reported; determination recommended | PBS (pH 7.2)[1] |

| 7-Methyl-6-thioguanine | 355-360[1] | Not explicitly reported; determination recommended | Aqueous Buffer |

Table 2: Spectrophotometric Properties of Related Thiopurine Compounds

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer |

| 6-Thioguanine | 341 | 2.3 x 10⁴ | Aqueous Solution |

| 6-Methylthioguanine | 310 | 1.2 x 10⁴ | Aqueous Solution |

Metabolic Pathway of Thiopurines

This compound is a methylated derivative of the thiopurine 6-thioguanosine. The metabolism of thiopurines is a complex process involving several enzymes. The generalized metabolic pathway, which informs the likely fate of this compound, is depicted below. The primary metabolic reaction involving 7-Me-6-TG is its conversion to 7-methyl-6-thioguanine.

Experimental Protocols

Determination of Molar Extinction Coefficient

This protocol outlines the steps to experimentally determine the molar extinction coefficient (ε) of this compound and its metabolites.

Materials:

-

This compound (or metabolite) powder

-

Appropriate solvent (e.g., Phosphate (B84403) Buffered Saline pH 7.2, deionized water)

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Prepare serial dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Use the same solvent as a blank.

-

Plot data: Create a standard curve by plotting absorbance versus concentration.

-

Calculate ε: The molar extinction coefficient (ε) is the slope of the linear portion of the standard curve, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Spectrophotometric Analysis of Enzymatic Conversion

This protocol describes the use of this compound to monitor the activity of purine nucleoside phosphorylase (PNP). The conversion of 7-Me-6-TG to 7-methyl-6-thioguanine results in a significant spectral shift, allowing for continuous monitoring of the reaction.

Materials:

-

This compound (MESG)

-

Purine Nucleoside Phosphorylase (PNP)

-

Inorganic phosphate (Pi) source (e.g., potassium phosphate buffer)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

UV-Vis spectrophotometer with kinetic measurement capabilities

Procedure:

-

Prepare reagents: Prepare stock solutions of 7-Me-6-TG, PNP, and the reaction buffer.

-

Set up the reaction mixture: In a quartz cuvette, combine the reaction buffer, inorganic phosphate, and 7-Me-6-TG to the desired final concentrations.

-

Initiate the reaction: Start the reaction by adding a small volume of the PNP enzyme solution to the cuvette and mix quickly.

-

Monitor absorbance change: Immediately begin recording the absorbance at 360 nm over time. An increase in absorbance indicates the formation of 7-methyl-6-thioguanine.

-

Calculate reaction rate: The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot. The rate of product formation can be calculated using the molar extinction coefficient of 7-methyl-6-thioguanine.

Conclusion

The spectrophotometric properties of this compound and its metabolites are fundamental to their application in biochemical assays and drug development. While the absorbance maxima are known, the precise determination of molar extinction coefficients under various conditions is recommended for accurate quantitative studies. The provided protocols offer a robust framework for such characterizations. Further research into the detailed metabolic fate of this compound will provide a more complete understanding of its biological activity.

References

An In-depth Technical Guide on the Toxicological Profile and Cytotoxicity of Thioguanine Derivatives

A Note on 7-Methyl-6-thioguanosine: Initial research indicates that this compound (MESG) is primarily utilized as a chromogenic substrate in laboratory settings for the quantification of inorganic phosphate (B84403) and for assaying the activity of enzymes such as purine (B94841) nucleoside phosphorylase.[1][2][3][4][5] There is limited direct evidence available regarding its inherent toxicological profile or cytotoxicity. The focus of this guide, therefore, shifts to the extensively studied and clinically significant thiopurine analog, 6-thioguanine (B1684491) (6-TG), and its methylated metabolites, which are central to cancer therapy and immunosuppression.

Introduction to 6-Thioguanine

6-Thioguanine is a purine analogue that functions as an antimetabolite and is a cornerstone in the treatment of various cancers, particularly leukemias.[6] It is also used as an immunosuppressant.[7] As a prodrug, 6-thioguanine requires intracellular metabolic activation to exert its cytotoxic effects.[8] This guide provides a comprehensive overview of its toxicological properties, mechanisms of cytotoxicity, and the experimental methodologies used for its evaluation.

Toxicological Profile

The toxicity of 6-thioguanine is primarily linked to its effects on rapidly dividing cells. Common side effects include bone marrow suppression, liver problems, and inflammation of the mouth.[9] Individuals with a genetic deficiency in the enzyme thiopurine S-methyltransferase (TPMT) are at a significantly higher risk of severe side effects due to altered metabolism of the drug.[9][10]

Quantitative Toxicity Data

The following table summarizes key quantitative data related to the toxicity of 6-thioguanine and its metabolites.

| Compound | Metric | Value | Cell Line/Organism | Reference |

| 6-Thioguanine (6-TG) | LD50 (oral) | 160 mg/kg | Mouse | [11] |

| 6-Thioguanine (6-TG) | Apoptosis Rate (vs. control) | 18.55% (vs. 10.66%) | MCF-7 | [12] |

| 6-Thioguanine (6-TG) | G→A Mutation Frequency | ~8% | Human Cells | [13] |

| S6-Methylthioguanine (S6mG) | G→A Mutation Frequency | ~39% | Human Cells | [13] |

| S6-Methylthioguanine (S6mG) | G→A Mutation Frequency | 94% | E. coli | [7] |

| Guanine-S6-sulfonic acid (SO3HG) | G→A Mutation Frequency | 77% | E. coli | [7] |

Mechanism of Cytotoxicity

The cytotoxic effects of 6-thioguanine are multifaceted and primarily stem from its incorporation into nucleic acids. The metabolic activation and subsequent actions are depicted in the signaling pathway below.

Metabolic Activation and Incorporation into DNA/RNA

6-Thioguanine is converted to 6-thioguanosine (B559654) monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).[9] TGMP is then phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP).[9] These thioguanine nucleotides are incorporated into both DNA and RNA, which is a key mechanism of its toxicity.[11][14]

Disruption of Cellular Processes

Once incorporated, 6-thioguanine and its metabolites disrupt cellular functions through several mechanisms:

-

Inhibition of Purine Biosynthesis: TGMP can inhibit enzymes involved in the de novo synthesis of purine nucleotides.[11]

-

Induction of Apoptosis: 6-TG treatment has been shown to upregulate genes involved in apoptosis and the p53 signaling pathway in MCF-7 breast cancer cells.[12]

-

DNA Damage and Mismatch Repair: S6-methylthioguanine (S6mG), a metabolite of 6-TG, can be formed in DNA.[7] During DNA replication, thymidine (B127349) can be misincorporated opposite S6mG, leading to an S6mG:T mispair. This mispair is recognized by the mismatch repair (MMR) system, triggering a futile cycle of repair that can lead to DNA strand breaks and cell death.[7][8]

-

Transcriptional Inhibition: S6mG, when present on the transcribed strand of DNA, can inhibit transcription by human RNA polymerase II.[8][15]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxicity of 6-thioguanine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the CCK-8 assay.[12] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Another approach is to measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.[16]

General Protocol for CCK-8 Assay:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-thioguanine for a specified period (e.g., 48 hours).[12]

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

Apoptosis Assay by Flow Cytometry

Flow cytometry is used to quantify the percentage of apoptotic cells after treatment with 6-thioguanine.[12] This is often achieved by staining cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI).

Protocol Outline:

-

Treat cells with 6-thioguanine for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Mutagenicity Assays

The mutagenic potential of 6-thioguanine and its metabolites can be assessed using shuttle vector technology.[7][13]

Experimental Protocol Summary:

-

Construct a shuttle vector (e.g., single-stranded M13 or duplex pTGFP-Hha10) containing a single 6-thioguanine or S6-methylthioguanine at a specific site.[7][13]

-

Transfect the vector into a suitable host cell line (e.g., E. coli or human cells).

-

Allow the vector to replicate in the host cells.

-

Isolate the progeny vectors.

-

Analyze the DNA sequence at the site of the original lesion to determine the frequency and type of mutations. This can be done using restriction enzyme digestion and post-labeling assays or by sequencing.[7]

Conclusion

6-Thioguanine is a potent cytotoxic agent whose efficacy is dependent on its metabolic activation and incorporation into nucleic acids. Its toxicological profile is characterized by myelosuppression and hepatotoxicity, with significant inter-individual variability influenced by genetic factors such as TPMT activity. The cytotoxicity of 6-thioguanine is mediated through multiple mechanisms, including the induction of apoptosis, inhibition of purine synthesis, and, importantly, the formation of mutagenic DNA adducts like S6-methylthioguanine that trigger the mismatch repair pathway. A thorough understanding of these mechanisms is crucial for optimizing its therapeutic use and for the development of novel antimetabolite drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 5. This compound | 55727-10-1 [chemicalbook.com]

- 6. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tioguanine - Wikipedia [en.wikipedia.org]

- 10. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Thioguanine and S⁶-methylthioguanine are mutagenic in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 6-thioguanine and S6-methylthioguanine on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Methyl-6-thioguanosine in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-6-thioguanosine (MESG) is a chromogenic substrate utilized for the continuous spectrophotometric determination of inorganic phosphate (B84403) (Pi) in enzymatic reactions.[1][2] This property makes it a valuable tool for assaying the activity of various enzymes that catalyze reactions involving phosphate release, such as ATPases, GTPases, and phosphatases.[2] The assay is based on the enzymatic cleavage of MESG by purine (B94841) nucleoside phosphorylase (PNP) in the presence of inorganic phosphate. This reaction yields 7-methyl-6-thioguanine and ribose 1-phosphate, with the former product exhibiting a significant increase in absorbance at approximately 355-360 nm, allowing for real-time monitoring of enzyme kinetics.[2][3]

Principle of the Assay

The MESG-based enzyme assay is a coupled-enzyme system. The enzyme of interest generates inorganic phosphate as a product. This phosphate is then utilized by the coupling enzyme, purine nucleoside phosphorylase (PNP), to catalyze the phosphorolysis of MESG. The resulting product, 7-methyl-6-thioguanine, can be quantified by measuring the increase in absorbance at 355-360 nm.

The enzymatic reaction is as follows:

Enzyme of Interest: Substrate → Product + Pi

Coupled Reaction: this compound (MESG) + Pi ---(Purine Nucleoside Phosphorylase)--> 7-Methyl-6-thioguanine + Ribose 1-phosphate

Diagram of the MESG Assay Principle

Caption: Principle of the coupled enzyme assay using MESG.

Applications

The MESG assay is highly versatile and can be adapted for various enzyme classes, including:

-

ATPases: Monitoring ATP hydrolysis by measuring the release of inorganic phosphate.

-

GTPases: Characterizing the kinetics of GTP hydrolysis.[2]

-

Protein Phosphatases: Determining phosphatase activity by measuring the release of phosphate from a phosphopeptide substrate.[1][2]

-

Phosphorylase Kinases: Measuring the incorporation of phosphate into a substrate.[2]

Data Presentation